3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by its diverse biological activities and applications in medicinal chemistry. With a molecular formula of C₉H₈IN₂O₂, this compound features an iodine atom that enhances its utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development. The compound's structure allows for various modifications that can lead to significant biological activity, making it a subject of interest in scientific research.
This compound is classified under heterocyclic compounds and is particularly noted for its potential as a pharmaceutical precursor. It has been studied for its biological properties, including antimicrobial and anticancer effects. Its synthesis often involves iodination reactions that incorporate the iodine atom into the pyrrolopyridine framework, which is crucial for its reactivity and biological interactions.
The synthesis of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves several key steps:
The molecular structure of 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be represented as follows:
The compound exhibits a unique three-dimensional conformation due to the presence of both heteroatoms (nitrogen and iodine) and functional groups (carboxylic acid), which influence its reactivity and interaction with biological targets.
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves its interaction with specific molecular targets within biological systems:
Relevant data from studies indicate that modifications to this compound can significantly alter its solubility and biological activity, making it an important candidate for further research .
3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its importance in advancing chemical synthesis and drug discovery efforts.
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a privileged heterocyclic system in drug discovery due to its bioisosteric relationship with purine nucleobases. This bicyclic framework consists of a fused pyrrole and pyridine ring, conferring unique electronic properties and hydrogen-bonding capabilities critical for interactions with biological targets. Its significance is underscored by its presence in FDA-approved kinase inhibitors (e.g., Vemurafenib) and natural products (e.g., variolin B) with potent antitumor activity [8]. The nitrogen-rich structure enables mimicry of ATP's hinge-binding interactions in kinase active sites, explaining its prominence in oncology therapeutics. Specifically, the pyrrolo[2,3-b]pyridine core facilitates key interactions with kinase domains through its N1 hydrogen-bond donor and C2 carbonyl acceptor motifs, enabling high-affinity binding [9]. This scaffold's versatility is evidenced by its application across diverse target classes, including FGFR inhibitors (IC₅₀ values down to 7 nM), PARP-1 inhibitors, and TrkA binders (1.67 nM affinity) [9].
Table 1: Bioactive Pyrrolo[2,3-b]pyridine Derivatives and Their Therapeutic Applications
Compound Class | Biological Target | Key Activity | Reference |
---|---|---|---|
4-(Pyridyl)-5-sulfonamides | TrkA kinase | IC₅₀ = 1.67 nM; antiangiogenic | |
6-Substituted carboxamides | PARP-1 | In vivo antitumor activity at low doses | |
Tricyclic imidazo-derivatives | JAK3 | Covalent-reversible inhibition (kinome-selective) | [4] |
3-Carbaldehyde oxime-triazoles | DNA | CtDNA binding; antiproliferative activity | |
4-Iodo-3-carboxylic acid analogs | FGFR1-4 | IC₅₀ = 7-712 nM; anti-invasion effects | [9] |
Iodination of pyrrolo[2,3-b]pyridines significantly enhances their pharmacological properties through multiple mechanisms. The 4-iodo substituent serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the core scaffold [3]. More critically, the iodine atom's steric bulk and electron-withdrawing character profoundly influence bioactivity. In FGFR inhibitors, 4-iodo substitution increases kinase binding affinity by inducing complementary hydrophobic interactions within the ATP-binding pocket while modulating electron density across the conjugated system [9]. This is exemplified by 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives exhibiting IC₅₀ values of 7-25 nM against FGFR1-3, compared to non-halogenated analogs showing markedly reduced potency [9]. The iodine atom also enhances metabolic stability by blocking susceptible oxidation sites, as demonstrated by microsomal stability studies (CL = 29 μL/min/mg in human liver microsomes) [8].
Table 2: Impact of Halogenation on Pyrrolo[2,3-b]pyridine Bioactivity and Stability
Halogen/Position | Biological Activity | Metabolic Stability (Human Liver Microsomes) | Key Advantages |
---|---|---|---|
4-Iodo | FGFR1 IC₅₀ = 7 nM | CL = 29 μL/min/mg | Enables cross-coupling; enhances hydrophobic interactions |
5-Bromo | Antiproliferative IC₅₀ = 0.25 μM (MCF7) | Not reported | Moderate activity in DNA-binding agents |
6-Chloro | Cdc7 kinase inhibition (IC₅₀ = 7 nM) | Improved over non-halogenated analogs | Blocks metabolic hotspots |
Non-halogenated | Reduced kinase affinity (IC₅₀ > 100 nM) | CL > 150 μL/min/mg | Baseline for SAR comparison |
The strategic incorporation of methyl at C4 and carboxylic acid at C5 on the pyrrolo[2,3-b]pyridine scaffold creates synergistic effects that optimize target engagement and physicochemical properties. The C4 methyl group induces favorable torsional angles for planar binding to kinase domains while providing steric occlusion to block metabolically vulnerable sites . This methyl substitution enhances metabolic stability, as evidenced by reduced clearance in liver microsomes compared to non-methylated analogs [9]. Concurrently, the C5 carboxylic acid serves as a versatile handle for salt formation (improving solubility) and enables critical hydrogen-bonding interactions with target proteins. In FGFR inhibitors, this carboxylate forms salt bridges with conserved lysine residues in the ATP-binding pocket (e.g., K514 in FGFR1) [9]. The methyl ester prodrug strategy (e.g., methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) further enhances cell membrane permeability, with intracellular esterases cleaving the group to regenerate the active acid [1]. Molecular modeling confirms that the spatial separation between the C4 methyl (hydrophobic moiety) and C5 carboxylic acid (polar moiety) creates an optimal amphiphilic profile for target binding, with the 3-iodo substituent positioned orthogonally for deep pocket penetration [3] [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7